![molecular formula C18H17BrN2O2 B5463600 2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide](/img/structure/B5463600.png)
2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide
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Overview
Description
2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide, also known as BPF or benzofuran-3-yl-(2-pyridinylmethyl)-acetamide, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide has been shown to activate the caspase-dependent apoptotic pathway and inhibit the PI3K/Akt/mTOR pathway. In Alzheimer's disease, 2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide has been found to reduce oxidative stress and inflammation by regulating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In Parkinson's disease, 2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide has been shown to reduce neuroinflammation by inhibiting microglial activation and reducing the expression of pro-inflammatory cytokines.
Biochemical and physiological effects:
2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory properties. It has been found to induce apoptosis and inhibit cell proliferation in cancer cells, reduce oxidative stress and inflammation in Alzheimer's disease, and improve motor function and reduce neuroinflammation in Parkinson's disease.
Advantages and Limitations for Lab Experiments
2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide has several advantages for lab experiments, including its easy synthesis method, low toxicity, and potential therapeutic applications. However, its limitations include its poor solubility in water and limited availability.
Future Directions
Future research directions for 2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide include studying its potential therapeutic applications in other diseases, such as multiple sclerosis and stroke, optimizing its synthesis method, and improving its bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, 2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide is a chemical compound that has shown promising potential for therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. Future research is needed to fully understand its therapeutic potential and optimize its synthesis method.
Synthesis Methods
2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-bromo-5-ethylbenzofuran with 2-pyridinemethanol, followed by acetylation with acetic anhydride. The final product is obtained through column chromatography and recrystallization.
Scientific Research Applications
2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. In Alzheimer's disease, 2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In Parkinson's disease, 2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide has been shown to improve motor function and reduce neuroinflammation.
properties
IUPAC Name |
2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-2-12-6-7-16-14(9-12)15(18(19)23-16)10-17(22)21-11-13-5-3-4-8-20-13/h3-9H,2,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDFDDRBOXEJHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2CC(=O)NCC3=CC=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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